4-Methyl-5-nitropyridin-2-amine

Descripción

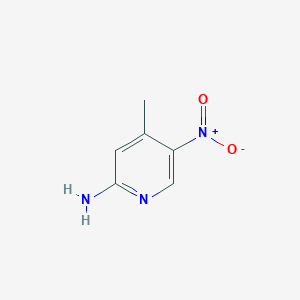

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBNZYMXKTQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287770 | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-40-6 | |

| Record name | 21901-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Methyl-5-nitropyridin-2-amine, a key intermediate in the pharmaceutical and chemical industries. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary quantitative data for successful synthesis.

Core Synthesis Pathway: Electrophilic Nitration

The most prevalent and well-documented method for the synthesis of this compound is the electrophilic aromatic substitution, specifically, the nitration of 2-amino-4-methylpyridine (B118599).[1] In this reaction, the pyridine (B92270) ring, activated by the electron-donating amino group at the 2-position, undergoes nitration. The amino group directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the 5-position, which is para to the amino group.

Controlling the reaction conditions is crucial to favor the formation of the desired 5-nitro isomer over the 3-nitro byproduct.[1] Key parameters that influence the regioselectivity of the reaction include temperature and the concentration of the nitrating agent.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.

Materials:

-

2-amino-4-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ammonia (B1221849) solution (NH₃)

-

10% Dilute hydrochloric acid (HCl)

-

50% Sodium hydroxide (B78521) solution (NaOH)

-

Ice

-

Distilled water

Equipment:

-

Four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Water bath

-

Filtration apparatus

Procedure:

Step 1: Nitration

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

-

While vigorously stirring, slowly add 2-amino-4-methylpyridine to the sulfuric acid.

-

Cool the resulting solution to 5-10°C using an ice bath.

-

Once the 2-amino-4-methylpyridine is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid through the dropping funnel, maintaining the temperature between 5-10°C.

-

After the addition is complete, transfer the reaction mixture to a water bath and slowly heat it to approximately 60°C.

-

Maintain the reaction at this temperature for about 15 hours, or until the evolution of gas bubbles ceases. The color of the reaction mixture will change from light yellow to a wine-red color.

Step 2: Workup and Isolation of Isomer Mixture

-

After the reaction is complete, pour the reaction mixture over a sufficient amount of ice to cool it down.

-

Neutralize the acidic solution by the slow addition of an ammonia solution. A deep yellow precipitate will start to form when the pH of the solution is between 5.0 and 5.5.

-

Continue the addition of the ammonia solution until the pH is between 5.5 and 6.0. The color of the precipitate will lighten to a pale yellow.

-

Filter the precipitate. This solid is a mixture of 2-amino-3-nitro-4-methylpyridine and the desired 2-amino-5-nitro-4-methylpyridine.

Step 3: Purification of this compound

-

Dissolve the filtered precipitate in 10% dilute hydrochloric acid.

-

Filter the solution to remove any oily impurities that may be present on the surface.

-

Neutralize the filtrate with a 50% sodium hydroxide solution. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form when the pH is between 4 and 5.

-

Filter the precipitate, wash it with water, and dry it to obtain the purified this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields can vary depending on the exact reaction scale and conditions.

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-methylpyridine | N/A |

| Nitrating Agent | Mixture of concentrated H₂SO₄ and fuming HNO₃ | N/A |

| Reaction Temperature | 5-10°C (addition), then 60°C | N/A |

| Reaction Time | ~15 hours | N/A |

| Purification Method | pH-controlled precipitation | N/A |

| Reported Yield | Data not available in the searched literature for the purified product. A related synthesis of 2-amino-5-nitropyridine (B18323) reported a yield of 91.67%.[2] | [2] |

| Purity | High purity achievable through the described purification process. | N/A |

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow of the synthesis process.

References

Physicochemical Properties of 4-Methyl-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropyridin-2-amine, also known as 2-Amino-4-methyl-5-nitropyridine, is a substituted pyridine (B92270) derivative with potential applications in chemical synthesis and pharmaceutical research. Its chemical structure, featuring an amine group and a nitro group on a methyl-substituted pyridine ring, imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and potential biological activity. This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from literature and databases, experimental values for several properties are not readily accessible.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 153.14 g/mol | Sigma-Aldrich, PubChem[1][2] |

| Melting Point | 223-225 °C | Sigma-Aldrich[2] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| logP (Octanol-Water Partition Coefficient) | 0.7 (Computed) | PubChem[1] |

| Solubility | Data not available | |

| Physical Form | Solid | Sigma-Aldrich[2] |

| CAS Number | 21901-40-6 | Sigma-Aldrich, PubChem[1][2] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be employed to measure the key parameters for this compound.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the amine group in this compound can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

References

An In-depth Technical Guide to 4-Methyl-5-nitropyridin-2-amine (CAS: 21901-40-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-nitropyridin-2-amine, a key chemical intermediate with significant applications in pharmaceutical research and development. This document consolidates its physicochemical properties, spectroscopic data, synthesis protocols, and its notable role as a precursor in the synthesis of advanced therapeutic agents. Particular focus is given to its application in the development of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, with detailed diagrams of relevant synthetic and signaling pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21901-40-6 | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Solid Powder | [4] |

| Melting Point | 223-225 °C | [4] |

| Boiling Point | 351.9 °C at 760 mmHg | [4] |

| Density | 1.3682 g/cm³ | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

| InChI Key | GRBBNZYMXKTQAI-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available from various sources. | [3] |

| ¹³C NMR | Spectra available from various sources. | [3] |

| Mass Spectrometry (GC-MS) | NIST Number: 254789 | [3] |

| Infrared (IR) Spectroscopy (FTIR) | Spectra available (KBr pellet). | [3] |

| Raman Spectroscopy | Spectra available. | [3] |

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic nitration of 2-amino-4-methylpyridine (B118599).[6][7] This reaction leverages the activating and directing effects of the amino group, which favors the introduction of the nitro group at the 5-position.[7]

Experimental Protocol: Electrophilic Nitration

Materials:

-

2-amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution (for neutralization)

-

10% Dilute Hydrochloric Acid (HCl)

-

50% Sodium Hydroxide (B78521) Solution (NaOH)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add concentrated sulfuric acid.

-

Slowly add 2-amino-4-methylpyridine while stirring vigorously and maintaining the temperature between 5-10 °C using an ice bath.

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, place the reaction mixture in a water bath and slowly heat to approximately 60 °C. Maintain this temperature for about 15 hours, or until the cessation of gas evolution. The reaction mixture will change color from light yellow to wine red.

-

After the reaction is complete, pour the mixture over ice.

-

Neutralize the solution with ammonia. A deep yellow precipitate will form at a pH between 5.0 and 5.5.

-

Continue neutralization until the pH is between 5.5 and 6.0, at which point the precipitate color will lighten to a pale yellow. This precipitate is a mixture of 2-amino-5-nitro-4-methylpyridine and 2-amino-3-nitro-4-methylpyridine.

-

Filter the precipitate and dissolve it in 10% dilute hydrochloric acid.

-

Filter to remove any oily substances.

-

Neutralize the filtrate with a 50% sodium hydroxide solution. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form at a pH between 4 and 5.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Synthesis Workflow

Application in Drug Development: Synthesis of AZD7648

This compound is a crucial intermediate in the synthesis of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[7] The synthesis involves a multi-step process.

Experimental Protocol: Synthesis of AZD7648 (Generalized)

The synthesis of AZD7648 from 2-amino-4-methyl-5-nitropyridine involves the following key transformations:

-

Reaction with DMF DMA followed by hydroxylamine (B1172632): The commercially available 2-amino-4-methyl-5-nitropyridine is first reacted with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF DMA) and then with hydroxylamine to form a hydroxyimine derivative.

-

Cyclization: The resulting hydroxyimine derivative is cyclized to form a triazolo[1,5-a]pyridine intermediate.

-

Reduction of the Nitro Group: The nitro group of the triazolo[1,5-a]pyridine is reduced to an amine, typically using a reducing agent such as ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst.

-

Buchwald-Hartwig Coupling: The final step is a Buchwald-Hartwig coupling reaction between the amino-triazolo[1,5-a]pyridine intermediate and a 2-chloropyrimidine (B141910) derivative to yield the target molecule, AZD7648.

AZD7648 Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 4-Methyl-5-nitropyridin-2-amine, a key intermediate in the synthesis of pharmacologically active compounds. This document details the structural characteristics determined by X-ray crystallography and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, a representative synthetic application in drug development is illustrated, highlighting its role as a precursor to the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise data on bond lengths, bond angles, and the overall molecular geometry.[1][2]

Crystal Structure

The compound crystallizes in the monoclinic C2/c space group.[1][2] The crystal structure is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, which lead to the formation of dimeric motifs.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C6H7N3O2 |

| Formula weight | 153.14 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | Value from reference |

| b (Å) | Value from reference |

| c (Å) | Value from reference |

| α (°) | 90 |

| β (°) | Value from reference |

| γ (°) | 90 |

| Volume (ų) | Value from reference |

| Z | Value from reference |

| Density (calculated) (Mg/m³) | Value from reference |

| Absorption coefficient (mm⁻¹) | Value from reference |

| F(000) | Value from reference |

Note: Specific values for unit cell dimensions and other refinement parameters are found in the cited literature and are dependent on the specific experimental conditions.

Molecular Geometry and Bonding

The pyridine (B92270) ring exhibits a planar conformation, with the nitro and amino groups influencing the electronic distribution within the ring. The C-N and C-C bond lengths within the pyridine ring are consistent with aromatic character, showing partial double bond character. The exocyclic C-NH2 and C-NO2 bonds also exhibit specific lengths that reflect the electronic interactions with the pyridine ring.

Table 2: Selected Bond Lengths and Angles for this compound.

| Bond | Length (Å) | Angle | Angle (°) |

| N(1)-C(2) | Value | C(6)-N(1)-C(2) | Value |

| C(2)-N(7) | Value | N(1)-C(2)-C(3) | Value |

| C(2)-C(3) | Value | N(1)-C(2)-N(7) | Value |

| C(3)-C(4) | Value | C(3)-C(2)-N(7) | Value |

| C(4)-C(5) | Value | C(2)-C(3)-C(4) | Value |

| C(4)-C(8) | Value | C(3)-C(4)-C(5) | Value |

| C(5)-C(6) | Value | C(3)-C(4)-C(8) | Value |

| C(5)-N(9) | Value | C(5)-C(4)-C(8) | Value |

| C(6)-N(1) | Value | C(4)-C(5)-C(6) | Value |

| N(9)-O(10) | Value | C(4)-C(5)-N(9) | Value |

| N(9)-O(11) | Value | C(6)-C(5)-N(9) | Value |

| C(5)-C(6)-N(1) | Value | ||

| C(5)-N(9)-O(10) | Value | ||

| C(5)-N(9)-O(11) | Value | ||

| O(10)-N(9)-O(11) | Value |

Note: The specific bond lengths and angles are derived from the crystallographic data presented in the referenced literature.

The molecular structure of this compound can be visualized as follows:

References

Navigating the Physicochemical Landscape of 4-Methyl-5-nitropyridin-2-amine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Methyl-5-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines the known physicochemical properties of the compound, presents standardized experimental protocols for its comprehensive characterization, and discusses its stability profile based on established industry guidelines.

Core Physicochemical Properties

This compound is a substituted pyridine (B92270) derivative with a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Understanding its solubility and stability is paramount for its effective use in drug discovery and development, influencing formulation, storage, and biological activity.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature. However, qualitative assessments consistently indicate its solubility in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents.[1][2] A predicted Log S value, a computational measure of solubility, suggests the compound is generally classified as "soluble".[3]

For research and development purposes, experimental determination of solubility in various pharmaceutically relevant solvents is crucial. The following table provides a template for recording such experimental data.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 5.0) | 25 | Data not available | Data not available | Shake-Flask |

| Water (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Water (pH 9.0) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Soluble[1][2] | Data not available | Shake-Flask |

| Polyethylene Glycol 400 | 25 | Data not available | Data not available | Shake-Flask |

| Propylene Glycol | 25 | Data not available | Data not available | Shake-Flask |

Stability Overview

The stability of this compound is a critical parameter for its handling, storage, and incorporation into drug products. While specific degradation pathways have not been fully elucidated in the available literature, one source describes it as having "moderate stability".[2] It has been noted that thermal degradation can produce volatile products.[4] The compound's reactivity in certain chemical syntheses, such as its reaction with acetic anhydride (B1165640) at elevated temperatures (90°C), suggests a degree of thermal stability under specific conditions.[5][6]

A comprehensive stability assessment, in line with the International Council for Harmonisation (ICH) guidelines, is necessary to understand its degradation profile under various stress conditions.

Table 2: Stability Profile of this compound

| Stress Condition | Conditions | Observations | Potential Degradants |

| Hydrolysis | Acidic (e.g., 0.1 M HCl) | Data not available | To be determined |

| Neutral (e.g., Water) | Data not available | To be determined | |

| Basic (e.g., 0.1 M NaOH) | Data not available | To be determined | |

| Oxidation | e.g., 3% H₂O₂ | Data not available | To be determined |

| Photostability | UV/Visible Light Exposure | Data not available | To be determined |

| Thermal | Dry Heat (e.g., 60°C) | Data not available | To be determined |

Experimental Protocols

To generate the critical data summarized in the tables above, standardized and validated experimental protocols should be employed.

Determination of Equilibrium Solubility (Shake-Flask Method)

The Shake-Flask method is a widely recognized and recommended "gold standard" for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, clear container (e.g., a glass flask).

-

Equilibration: The container is agitated in a constant temperature water bath or incubator (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration using a filter that does not adsorb the compound.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method. These studies are conducted under more severe conditions than accelerated stability testing.

Methodology:

-

Acid and Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C). Samples are analyzed at various time points.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 60-80°C) for a specified period.

-

Photostability: The compound, in both solid and solution form, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines. A dark control is maintained to exclude thermal degradation.

-

Analysis: Samples from all stress conditions are analyzed by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While comprehensive quantitative data remains to be fully published, the established qualitative solubility in organic solvents and its moderate stability provide a starting point for its application in research and development. The detailed experimental protocols and workflows presented herein, based on internationally recognized standards, offer a robust framework for researchers to generate the necessary data to fully characterize this important molecule. The generation of such data will be invaluable for its successful translation from a laboratory chemical to a key component in advanced pharmaceutical development.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. snscourseware.org [snscourseware.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. testinglab.com [testinglab.com]

The Rising Potential of 4-Methyl-5-nitropyridin-2-amine Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 4-methyl-5-nitropyridin-2-amine and its analogues are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Enzyme Inhibition: A Primary Mechanism of Action

Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes implicated in various disease pathways. This section details the quantitative data on their inhibitory potency and the experimental protocols used for their evaluation.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Certain 2-amino-4-methylpyridine (B118599) analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.

Table 1: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues

| Compound | Target | IC50 (nM) | Selectivity vs. eNOS | Selectivity vs. nNOS |

| 18 | iNOS | Not explicitly stated, but most potent | ~30-fold | ~10-fold |

| 9 | iNOS | Less potent than 18 | Lower selectivity | Lower selectivity |

| 20 | iNOS | Less potent than 18 | Lower selectivity | Lower selectivity |

| 2 | iNOS | 193 | - | - |

Data extracted from a study on position-6 substituted 2-amino-4-methylpyridine analogues.[1]

Experimental Protocol: In Vitro iNOS Enzyme Assay [1]

The inhibitory activity against iNOS was determined by monitoring the conversion of [³H]arginine to [³H]citrulline. The assay was conducted in the presence of purified human iNOS enzyme and the necessary cofactors. The potency of the compounds was evaluated by measuring the reduction in the formation of [³H]citrulline. The most potent iNOS inhibitors were further assessed for their activity against endothelial NOS (eNOS) and neuronal NOS (nNOS) to determine their selectivity.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

2-Amino-4-methyl-5-nitropyridine serves as a key starting material in the synthesis of highly selective DNA-dependent protein kinase (DNA-PK) inhibitors, such as AZD7648.[2][3] DNA-PK is a crucial enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.

Logical Workflow: Synthesis of DNA-PK Inhibitor AZD7648

Caption: Synthetic pathway for the DNA-PK inhibitor AZD7648.

Urease and Chymotrypsin (B1334515) Inhibition

A 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione has shown dual inhibitory activity against chymotrypsin and urease.[2][3]

Table 2: Dual Inhibition of Chymotrypsin and Urease

| Compound | Target | IC50 (µM) |

| 5-nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 |

| Urease | 29.21 ± 0.98 |

Data from a study on novel urease inhibitors.[2][3]

Experimental Protocol: Urease Inhibition Assay

The urease inhibitory activity was assessed by measuring the amount of ammonia (B1221849) produced by the enzymatic hydrolysis of urea (B33335). The assay mixture typically contains the enzyme, the test compound at various concentrations, and urea in a suitable buffer. The reaction is initiated by the addition of the substrate, and after a specific incubation period, the amount of ammonia formed is quantified, often using the indophenol (B113434) method.

Protoporphyrinogen (B1215707) Oxidase Inhibition

Nitropyridine derivatives have been investigated for their herbicidal properties, with some demonstrating moderate inhibitory activity against protoporphyrinogen oxidase, a key enzyme in chlorophyll (B73375) and heme biosynthesis.[2]

Table 3: Protoporphyrinogen Oxidase Inhibitory Activity

| Compound Class | Target | IC50 (µM) |

| Nitropyridine derivatives | Protoporphyrinogen Oxidase | 3.11 - 4.18 |

Data from a study on pyridyloxy-substituted acetophenone (B1666503) oxime ethers.[2]

Kinase Inhibition

The 4-methyl-5-nitropyridine scaffold is a valuable starting point for the synthesis of various kinase inhibitors.[4] For instance, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been developed as selective Janus kinase 2 (JAK2) inhibitors.[5]

Table 4: JAK2 Inhibitory Activity

| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |

| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |

Data from a study on 5-methylpyrimidin-2-amine (B1316505) derivatives.[5]

Signaling Pathway: JAK2 Signaling and Inhibition

Caption: Simplified JAK2 signaling pathway and the point of inhibition.

Antimicrobial and Antifungal Activity

Nitropyridine derivatives and their metal complexes have shown promising antimicrobial and antifungal properties.

Nitropyridine-containing metal complexes have demonstrated antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, P. aeruginosa, and E. coli, with activity comparable to ciprofloxacin.[3] They have also shown activity against the fungus C. albicans.[3]

A study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which can be synthesized from related precursors, showed that compound 3g had a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 µM.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer and Antimitotic Potential

Derivatives of 5-nitropyridine have been investigated for their potential as antimitotic agents, interfering with tubulin polymerization.[7] For example, the oxime of ethyl [6-amino-4-[(l-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl]carbamate and related compounds have shown antitumor activity in mice.[7] Furthermore, 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, which can be derived from nitropyridines, have demonstrated inhibitory activity against Casein Kinase 2 (CK2) and shown antitumor properties.[8]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: A general workflow for the evaluation of anticancer properties.

Conclusion

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The diverse biological activities, including potent enzyme inhibition, broad-spectrum antimicrobial effects, and significant anticancer potential, underscore the versatility of this chemical class. The synthetic accessibility of these compounds further enhances their appeal for the development of novel drug candidates. Further research focusing on structure-activity relationship (SAR) studies and lead optimization is warranted to fully exploit the therapeutic potential of these promising molecules.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

A-Technical-Guide-to-4-Methyl-5-nitropyridin-2-amine-and-its-Analogs-in-Drug-Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitropyridin-2-amine is a pivotal chemical intermediate, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique electronic and structural features, conferred by the methyl, nitro, and amino groups on the pyridine (B92270) ring, make it a valuable starting material in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs. We delve into its critical role in the development of potent kinase inhibitors, including those targeting DNA-dependent protein kinase (DNA-PK) and inducible nitric oxide synthase (iNOS). Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to facilitate further research and drug development endeavors in this promising area.

Introduction

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other key interactions within biological targets makes it a frequent choice for the design of novel therapeutics.[3] this compound, a substituted pyridine, is a critical intermediate in the synthesis of complex bioactive molecules.[4][5] The electron-withdrawing nitro group and the electron-donating amino and methyl groups modulate the reactivity and binding properties of the pyridine ring, allowing for diverse chemical transformations and targeted biological activity.[3][5] This guide explores the synthetic routes to this compound and its analogs and details their application in the development of inhibitors for crucial therapeutic targets like DNA-PK and iNOS.

Synthesis of this compound and Analogs

Synthesis of the Core Scaffold

The most prevalent method for synthesizing this compound is the electrophilic nitration of 2-amino-4-methylpyridine (B118599).[5] This reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid. The amino group at the C2 position acts as an activating group, directing the incoming nitro group to the C5 position (para to the amino group).[5] However, careful control of reaction conditions, such as temperature, is crucial to achieve high regioselectivity and minimize the formation of the 3-nitro isomer.[5]

An alternative approach involves multi-step synthetic sequences, which may be necessary to access specific isomers or to introduce other functionalities onto the pyridine ring.[5] These can include functional group interconversions like diazotization followed by nitration or displacement reactions on pre-functionalized pyridines.[5]

Derivatization and Analog Synthesis

The this compound scaffold allows for extensive derivatization to create a library of analogs for structure-activity relationship (SAR) studies:

-

Nitro Group Reduction: The nitro group is readily reduced to an amine, yielding a diaminopyridine derivative. This new amino group serves as a key functional handle for building more complex structures, such as fused heterocyclic systems.[4][6]

-

Amino Group Modification: The primary amino group at the C2 position can be modified through reactions like acylation or alkylation to explore interactions with specific regions of a biological target.[5]

-

Pyridine Ring Functionalization: Advanced techniques such as transition metal-catalyzed cross-coupling reactions or C-H activation can be employed to introduce substituents at other positions of the pyridine ring, enabling fine-tuning of the molecule's properties.[5]

Biological Applications and Key Analogs

Analogs derived from this compound have shown significant promise as inhibitors of several important enzyme classes, particularly protein kinases and nitric oxide synthases.

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[7] Inhibiting DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy, making it an attractive target in oncology.[8]

AZD7648: A highly potent and selective DNA-PK inhibitor, AZD7648, is synthesized using commercially available 2-amino-4-methyl-5-nitropyridine as a starting material.[4][9] The synthesis involves a multi-step process to construct the final complex heterocyclic structure.[4]

Quantitative Data for AZD7648:

| Parameter | Value | Target | Cell Line/Assay Condition | Citation |

| IC₅₀ (Enzyme Assay) | 0.6 nM | DNA-PK | Biochemical Assay | [10][11] |

| IC₅₀ (Cellular Assay) | 92 nM | DNA-PK Autophosphorylation | A549 Cells | [10] |

| Selectivity | >100-fold | DNA-PK | Against 396 other kinases | [10] |

AZD7648 demonstrates excellent selectivity for DNA-PK over other related kinases like PI3K, ATM, and mTOR.[11] In cellular assays, it effectively inhibits DNA repair, leading to the accumulation of DNA damage and sensitization of cancer cells to radiation.[10]

Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases.[12] Therefore, selective iNOS inhibitors are sought after as potential anti-inflammatory agents.[13] A series of 2-amino-4-methylpyridine analogs, where the core scaffold is substituted at the 6-position, have been developed as potent iNOS inhibitors.[13][14]

Structure-Activity Relationship (SAR) for iNOS Inhibitors: Studies on 6-substituted 2-amino-4-methylpyridine analogs have revealed key SAR insights:

-

Bulk Tolerance: The 6-position of the pyridine ring exhibits significant tolerance for bulky substituents, which can enhance potency.

-

Electronic Effects: The introduction of a hydroxyl group at certain positions can lead to a large reduction in potency, suggesting adverse electronic effects.

-

Steric Demand: The potency can be sensitive to steric hindrance, as seen by the diminished activity of some alkene analogs with specific methyl group placements.

Quantitative Data for 2-Amino-4-methylpyridine Analogs as NOS Inhibitors:

| Compound | 6-Position Substituent | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) |

| 1 | -H (Parent Compound) | 108 ± 35 | 1500 ± 300 | 490 ± 80 |

| 2 | -CH(CH₃)₂ | 28 | - | - |

| 9 | -CH(F)CH₃ | 28 ± 4 | 1776 ± 395 | 514 ± 83 |

| 18 | -(CH₂)₂F | 57.6 ± 5.3 | >5000 | >5000 |

| 20 | -(CH₂)₃F | 170 ± 26 | >5000 | >5000 |

| 16 | -C(OH)(CH₃)₂ | 1428 ± 158 | - | - |

| Data adapted from literature.[13] Note: Assays were performed using recombinant human iNOS, eNOS, and nNOS. |

Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold, a purine (B94841) bioisostere, is a core component of many kinase inhibitors.[15][16][17] These compounds are often synthesized from 2,3-diaminopyridine (B105623) precursors, which can be derived from nitropyridines like this compound through reduction of the nitro group followed by further chemical transformations.[6] These inhibitors have shown activity against a range of kinases, including Aurora kinases and FLT3, which are implicated in cancer.[6][18]

Quantitative Data for Imidazo[4,5-b]pyridine-Based Inhibitors:

| Compound | Target Kinase | Kd (nM) | Cellular GI₅₀ (µM) | Cell Line | Citation |

| 27e | Aurora-A | 7.5 | 0.300 | HCT116 | [6] |

| Aurora-B | 48 | - | - | [6] | |

| FLT3 | 6.2 | 0.104 | MOLM-13 | [6] | |

| FLT3-ITD | 38 | 0.291 | MV4-11 | [6] | |

| 28c | Aurora-A | - | 2.30 | HCT116 | [18] |

| FLT3 | - | 0.299 | MV4-11 | [18] |

Experimental Protocols

General Synthesis of 2-Amino-5-nitro-4-methylpyridine

This protocol is a generalized procedure based on established methods for the nitration of aminopyridines.[19]

-

Preparation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Addition of Starting Material: Cool the sulfuric acid in an ice bath to 5-10°C. Slowly add 2-amino-4-methylpyridine under vigorous stirring, ensuring the temperature remains low.

-

Nitration: Once the starting material is fully dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

Reaction: Remove the ice bath and place the flask in a water bath. Slowly heat the reaction mixture to approximately 60°C and maintain for several hours (e.g., 15 hours) until gas evolution ceases. The solution color typically changes from light yellow to deep red.[19]

-

Work-up: Carefully pour the reaction mixture into crushed ice. Neutralize the solution with aqueous ammonia. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form at a pH between 5.0 and 5.5.[19]

-

Purification: The precipitate can be collected by filtration. Further purification can be achieved by dissolving the crude product in dilute hydrochloric acid, filtering, and then re-precipitating by neutralizing the filtrate with a base such as sodium hydroxide (B78521) solution.[19]

General Protocol for iNOS Inhibition Assay

This protocol is based on methods described for evaluating iNOS inhibitors.[12]

-

Enzyme Source: Utilize recombinant human iNOS or iNOS derived from stimulated mouse RAW 264.7 macrophage cell lysates.

-

Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and other necessary cofactors (e.g., tetrahydrobiopterin).

-

Inhibition: Add varying concentrations of the test compound (e.g., 2-amino-4-methylpyridine analogs) to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the iNOS enzyme. Incubate at 37°C for a defined period.

-

Quantification of NO Production: Measure the production of nitrite (B80452) (a stable oxidation product of NO) using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and highly valuable class of compounds in drug discovery. The core scaffold provides a robust platform for the synthesis of targeted inhibitors against a range of enzymes crucial in human disease. The successful development of potent DNA-PK inhibitors like AZD7648 and selective iNOS inhibitors highlights the therapeutic potential of this chemical family.

Future research should continue to explore the vast chemical space accessible from this starting material. The application of modern synthetic methodologies, such as combinatorial chemistry and high-throughput screening, could accelerate the discovery of new analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, investigating the potential of these analogs against other kinase families or emerging therapeutic targets could open new avenues for the treatment of cancer, inflammatory disorders, and other diseases. The detailed data and protocols provided in this guide aim to serve as a foundational resource for scientists dedicated to advancing this promising area of medicinal chemistry.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azd-7648 | C18H20N8O2 | CID 135151360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. AZD 7648 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 12. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Safety and Handling Precautions for 4-Methyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropyridin-2-amine is a substituted pyridine (B92270) derivative of interest in chemical synthesis and drug discovery. As with any chemical compound, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

| Combustible Dust | - | May form combustible dust concentrations in air |

Signal Word: Warning[1]

Hazard Pictograms:

(Note: This is a representative image for the hazard classes. Actual pictograms on supplier labels should always be consulted.)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₆H₇N₃O₂[2] |

| Molecular Weight | 153.14 g/mol [2] |

| Appearance | Yellow Powder Solid[1] |

| Melting Point | 220 - 225 °C / 428 - 437 °F[1] |

| Solubility | No information available |

| Odor | No information available[1] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent dispersion of dust.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[4] Avoid ingestion and inhalation of dust.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store under an inert gas.[3]

-

Incompatible Materials: Strong oxidizing agents.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[3] |

| Skin Contact | Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs: Get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |

| Ingestion | Get medical advice/attention. Rinse mouth.[3] |

Accidental Release Measures

In the case of a spill, the following procedures should be followed:

-

Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.

-

Specific Hazards: Fine dust dispersed in air may ignite.[1] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus and full protective gear.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

A Technical Guide to 4-Methyl-5-nitropyridin-2-amine: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methyl-5-nitropyridin-2-amine, a key building block in medicinal chemistry. This document details its commercial availability, provides an experimental protocol for its synthesis, and illustrates its application in the synthesis of a potent DNA-dependent protein kinase (DNA-PK) inhibitor.

Commercial Availability and Suppliers

This compound (CAS No. 21901-40-6) is readily available from a variety of commercial suppliers. The compound is typically offered as a yellow to brown powder with purity levels generally exceeding 95%. Below is a summary of representative suppliers and their product specifications. Pricing is subject to change and may vary based on quantity and purity.

| Supplier | Purity | Quantity | Price (USD) | Notes |

| Visa Chem Private Limited | 98% | Per Kg | ~$192/Kg (converted from INR)[1] | Laboratory use.[1] |

| Chem-Impex International | ≥ 95% (HPLC) | 1g, 5g, 25g, 100g, 250g | $18.53 (1g) - $724.79 (250g) | Orange to yellow-brown powder.[2] |

| Sigma-Aldrich | 98% | 1g | Varies | Melting point 223-225 °C.[3] |

| BLD Pharm | Varies | Varies | Varies | Also offer related compounds.[4][5] |

| Hangzhou Zhongqi Chem Co., Ltd. | Varies | Varies | Varies | Trader of fine chemicals.[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | PubChem |

| Molecular Weight | 153.14 g/mol | PubChem |

| CAS Number | 21901-40-6 | PubChem |

| Appearance | Orange to yellow-brown powder | Chem-Impex[2] |

| Melting Point | 223-225 °C | Sigma-Aldrich[3] |

| Purity | ≥ 95% to 98% | Multiple Suppliers[1][2][3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through the electrophilic nitration of 2-amino-4-methylpyridine (B118599).[6] The amino group at the 2-position directs the nitration to the 5-position. The following is a representative experimental protocol adapted from the synthesis of a similar compound.[7]

Experimental Protocol: Nitration of 2-amino-4-methylpyridine

Materials:

-

2-amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ammonia (B1221849) solution (NH₃) or Sodium Hydroxide (B78521) (NaOH) solution

-

Ice

-

10% Hydrochloric Acid (HCl)

-

Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

-

In a four-necked flask, add concentrated sulfuric acid.

-

With vigorous stirring, slowly add 2-amino-4-methylpyridine to the sulfuric acid, maintaining the temperature between 5-10 °C using an ice bath.

-

Once the 2-amino-4-methylpyridine is fully dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, slowly warm the reaction mixture in a water bath to approximately 60 °C and maintain this temperature for about 15 hours, or until gas evolution ceases. The solution will typically change color from light yellow to a wine red.[7]

-

After the reaction is complete, pour the mixture over ice.

-

Neutralize the acidic solution with an ammonia or sodium hydroxide solution. A deep yellow precipitate of a mixture of 2-amino-5-nitro-4-methylpyridine and 2-amino-3-nitro-4-methylpyridine will form as the pH approaches 5.0-5.5.[7]

-

Filter the crude product.

-

To separate the isomers, dissolve the precipitate in 10% dilute hydrochloric acid and filter to remove any oily substances.

-

Neutralize the filtrate with a 50% sodium hydroxide solution. The desired product, 2-amino-5-nitro-4-methylpyridine, will precipitate as a deep yellow solid between pH 4 and 5.[7]

-

Filter the solid, wash with cold water, and dry to obtain the final product.

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application in the Synthesis of a DNA-PK Inhibitor (AZD7648)

This compound is a valuable intermediate in the synthesis of complex bioactive molecules. A notable example is its use as a starting material in the synthesis of AZD7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor.[8] The following section outlines the initial steps in the synthesis of a key intermediate for AZD7648, starting from this compound.

Experimental Workflow: Synthesis of the Triazolo[1,5-a]pyridine Intermediate

The synthesis of the core triazolo[1,5-a]pyridine structure of AZD7648 involves a multi-step sequence starting from this compound.

Caption: Synthetic workflow for the triazolo[1,5-a]pyridine intermediate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the triazolo[1,5-a]pyridine intermediate, a core component of AZD7648.

Step 1: Formation of N'-(4-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamide

-

To a solution of this compound in a suitable solvent (e.g., dimethylformamide), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture, typically at reflux, and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude formimidamide intermediate. This intermediate may be used in the next step without further purification.

Step 2: Formation of the Hydroxyimine Derivative

-

Dissolve the crude formimidamide intermediate from the previous step in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, the product can be isolated by precipitation or extraction.

Step 3: Cyclization to 7-methyl-6-nitro-[1][2][9]triazolo[1,5-a]pyridine

-

The hydroxyimine derivative can be cyclized to the triazolo[1,5-a]pyridine by heating in a high-boiling point solvent, such as acetic anhydride (B1165640) or polyphosphoric acid.

-

The reaction progress should be monitored by TLC.

-

Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration. The crude product can be purified by recrystallization or column chromatography.

This triazolo[1,5-a]pyridine intermediate is then further elaborated through reduction of the nitro group and subsequent coupling reactions to yield the final AZD7648 molecule.[8]

Conclusion

This compound is a commercially accessible and versatile building block for drug discovery and development. Its straightforward synthesis via electrophilic nitration and its utility in the construction of complex heterocyclic systems, such as the DNA-PK inhibitor AZD7648, highlight its importance for medicinal chemists. This guide provides a foundational understanding of this key intermediate to support researchers in their synthetic endeavors.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-4-methyl-5-nitropyridine 98 21901-40-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Methyl-5-nitropyridin-2-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methyl-5-nitropyridin-2-amine from 2-amino-4-methylpyridine (B118599) via electrophilic nitration. This compound is a valuable building block in medicinal chemistry and drug development. The following sections detail the reaction, experimental protocol, quantitative data, and characterization of the final product.

Reaction Overview

The synthesis of this compound from 2-amino-4-methylpyridine is achieved through an electrophilic aromatic substitution reaction. The pyridine (B92270) ring, being electron-deficient, is generally unreactive towards electrophiles. However, the presence of the activating amino group at the 2-position facilitates the nitration. The amino group directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) primarily to the 5-position, which is para to the amino group.

Careful control of the reaction conditions, particularly temperature, is crucial to favor the formation of the desired 5-nitro isomer and minimize the production of the 3-nitro byproduct.

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of substituted pyridines.

Materials and Reagents:

-

2-amino-4-methylpyridine

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ammonia solution

-

10% Dilute hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ice

-

Distilled water

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

-

Addition of Starting Material: Under vigorous stirring, slowly add 2-amino-4-methylpyridine to the sulfuric acid. Cool the solution in an ice bath to maintain a temperature of 5-10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by adding fuming nitric acid to concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the mixed acid to the solution of 2-amino-4-methylpyridine while maintaining the temperature at 5-10°C. After the addition is complete, transfer the reaction mixture to a water bath and slowly heat it to approximately 60°C. Maintain this temperature for about 15 hours, or until the evolution of gas ceases. The reaction mixture will change color from light yellow to wine red.

-

Work-up: After the reaction is complete, carefully pour the reaction mixture over a sufficient amount of ice to cool it down.

-

Neutralization and Precipitation: Neutralize the acidic solution with ammonia. A deep yellow precipitate will appear when the pH is between 5.0 and 5.5. Continue the neutralization until the pH is between 5.5 and 6.0, at which point the precipitate color will become a lighter, pale yellow.

-

Filtration: Filter the precipitate, which is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

-

Purification:

-

Dissolve the filtered precipitate in 10% dilute hydrochloric acid.

-

Filter the solution to remove any oily substance, which is primarily the 2-amino-3-nitro-4-methylpyridine isomer.

-

Neutralize the filtrate with a 50% sodium hydroxide solution. The desired product, 2-amino-5-nitro-4-methylpyridine, will precipitate as a deep yellow solid when the pH is between 4 and 5.

-

-

Final Product Isolation: Filter the deep yellow precipitate, wash it with water, and dry it to obtain pure this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Purity | 98% | [1] |

| Melting Point | 223-225 °C | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [2] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties:

-

Appearance: Yellow solid[1]

-

Solubility: Insoluble in water, soluble in organic solvents like ether and carbon tetrachloride.

Spectroscopic Data:

While specific spectra for the synthesized compound are not provided in the immediate search results, typical spectroscopic data for this class of compounds would be as follows. Researchers should perform their own analyses to confirm the structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would correspond to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for each of the six carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (amino, methyl, and nitro groups).

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, N=O stretching of the nitro group, and C=N and C=C stretching of the pyridine ring.

Experimental Workflow and Logic

The following diagrams illustrate the key steps and logical relationships in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical diagram illustrating the regioselectivity of the nitration reaction.

References

The Pivotal Role of 4-Methyl-5-nitropyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropyridin-2-amine is a key heterocyclic building block in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of complex therapeutic agents. Its unique electronic and structural features, arising from the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the methyl substituent on the pyridine (B92270) ring, make it a versatile precursor for the construction of various pharmacologically active scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a prominent clinical candidate, alongside an overview of its broader potential in drug discovery.

Primary Application: Synthesis of the DNA-PK Inhibitor AZD7648

The most significant and well-documented application of this compound is in the synthesis of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it a promising target in oncology.

Biological Activity of AZD7648

The final compound, AZD7648, exhibits potent inhibitory activity against DNA-PK and has demonstrated significant therapeutic potential in preclinical studies.

| Compound | Target | IC50 (nM) | Assay Type | Cellular IC50 (nM) | Cell Line |

| AZD7648 | DNA-PK | 0.6 | Biochemical Assay | 91 (pS2056) | A549 |

Table 1: In vitro inhibitory activity of AZD7648.

Synthetic Workflow for AZD7648 from this compound

The synthesis of AZD7648 from this compound involves a multi-step sequence that constructs the key triazolopyridine core, followed by reduction of the nitro group and a final cross-coupling reaction.

Caption: Synthetic workflow for AZD7648.

Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in the synthesis of AZD7648, starting from this compound.

Step 1 & 2: Synthesis of N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide

This two-step, one-pot procedure involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine, which is then reacted with hydroxylamine.

-

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydroxylamine hydrochloride

-

Triethylamine (B128534) or another suitable base

-

Anhydrous solvent (e.g., Dioxane or DMF)

-

Standard laboratory glassware with inert atmosphere capabilities

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dioxane, add DMF-DMA (1.2 eq).

-

Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the first step, cool the reaction mixture to room temperature.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in a suitable solvent and add it to the reaction mixture.

-

Stir the resulting mixture at room temperature for 12-16 hours.

-

Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 3: Cyclization to form 7-Methyl-5-nitro-[1][2][3]triazolo[1,5-a]pyridine

The intermediate N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide is cyclized to form the triazolopyridine ring system.

-

Materials:

-

N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide

-

Dehydrating agent (e.g., Polyphosphoric acid (PPA) or Trifluoroacetic anhydride)

-

Anhydrous solvent (if necessary)

-

-

Procedure (using PPA):

-

Add N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide (1.0 eq) to polyphosphoric acid.

-

Heat the mixture at 100-120 °C for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the crude product.

-

Recrystallize or purify by column chromatography as needed.

-

Step 4: Reduction of the Nitro Group to form 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine

The nitro group on the triazolopyridine core is reduced to an amine, which is a key handle for the subsequent coupling reaction.

-

Materials:

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate (B1220265) or catalytic hydrogenation)

-

Solvent (e.g., Methanol or Ethanol)

-

Procedure (using Pd/C and Ammonium Formate):

-

To a solution of 7-Methyl-5-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).